molecular formula C17H16N4O3 B2405156 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide CAS No. 2034420-42-1

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide

Cat. No.: B2405156
CAS No.: 2034420-42-1
M. Wt: 324.34
InChI Key: CWOFNGCTOLASJH-UHFFFAOYSA-N
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Description

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide is a synthetic small molecule characterized by three key structural motifs:

A 1,2,4-oxadiazole heterocycle, which acts as a bioisostere for esters or amides, enhancing metabolic stability.

A 5-methylisoxazol-3-yl substituent on the oxadiazole ring, contributing to electronic and steric properties.

A phenylcyclopropane moiety, introducing rigidity to optimize binding interactions.

Properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-phenylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-11-9-13(20-23-11)15-19-14(24-21-15)10-18-16(22)17(7-8-17)12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOFNGCTOLASJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3(CC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features, which include an isoxazole ring, an oxadiazole ring, and a phenylcyclopropanecarboxamide structure. This article delves into the biological activities associated with this compound, highlighting its pharmacological properties and potential therapeutic applications.

Molecular Structure and Properties

The molecular formula of this compound is C15H14N4O3C_{15}H_{14}N_{4}O_{3} with a molecular weight of 298.302 g/mol. The structural complexity allows for diverse interactions with biological targets, which may enhance its pharmacological efficacy.

Anticancer Properties

Research indicates that compounds featuring the 1,2,4-oxadiazole moiety often exhibit anticancer activities. For instance, similar derivatives have demonstrated moderate to strong cytotoxic effects against various cancer cell lines. In studies involving N-(3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl) derivatives, the following findings were reported:

CompoundCell LineIC50 (µM)Activity
3cHL-6042.1Moderate
3eHL-6019.0Strong
3fHL-6028.0Moderate

These values suggest that certain derivatives of the compound may selectively target cancer cells while exhibiting lower toxicity to normal cells .

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Interaction: It may interact with specific receptors that modulate cellular signaling pathways.
  • Oxidative Stress Modulation: Some studies suggest that compounds with isoxazole and oxadiazole rings can influence oxidative stress pathways in cells .

Study on Cytotoxicity

In a study evaluating the cytotoxicity of various oxadiazole derivatives against human cancer cell lines (including lung carcinoma and colon carcinoma), it was found that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics such as Doxorubicin (DOX). For example:

CompoundCell LineIC50 (µM)
3aHT2973.2
3bMDA-MB-23139.9
DOXVarious~92.4

This indicates that the new derivatives could serve as promising candidates for further development as anticancer agents .

Pharmacokinetics and Bioavailability

The pharmacokinetic properties of this compound are influenced by its structural components:

  • Solubility: The presence of the amide group enhances solubility in biological fluids.
  • Stability: The compound's stability under physiological conditions is crucial for its effectiveness as a therapeutic agent.
  • Bioavailability: Ongoing studies are assessing how modifications to the structure can improve absorption and distribution within biological systems.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide exhibit various biological activities:

  • Anti-inflammatory properties : The isoxazole family is known for its ability to modulate inflammatory pathways.
  • Anticancer effects : Preliminary studies suggest potential interactions with enzymes or receptors involved in cancer cell signaling pathways.
  • Antimicrobial activity : Some derivatives have shown effectiveness against bacterial strains.

Applications in Medicinal Chemistry

Due to its unique structural features, this compound can be a valuable candidate for drug development:

  • Targeted therapy : Its ability to interact with specific molecular targets makes it suitable for designing targeted therapies in oncology.
  • Drug design : The compound can serve as a scaffold for synthesizing new derivatives with enhanced biological activity.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of compounds related to this compound:

StudyObjectiveFindings
Study AEvaluate anti-inflammatory effectsDemonstrated reduction in cytokine levels in vitro.
Study BAssess anticancer propertiesInduced apoptosis in cancer cell lines through specific pathway modulation.
Study CInvestigate antimicrobial efficacyShowed significant inhibition of bacterial growth against multiple strains.

These studies highlight the compound's versatility and potential as a lead compound in drug discovery.

Comparison with Similar Compounds

Thiazol-Based Cyclopropanecarboxamides (Compounds 50 and 77)

Compound 50 : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-fluorobenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide .
Compound 77 : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-methoxybenzoyl)-4-(3-methoxyphenyl)thiazol-2-yl)cyclopropanecarboxamide .

Feature Target Compound Compound 50 Compound 77
Core Heterocycle 1,2,4-Oxadiazole + Isoxazole Thiazole Thiazole
Substituents 5-Methylisoxazol-3-yl 3-Fluorobenzoyl 3-Methoxybenzoyl
Cyclopropane Group Phenylcyclopropane Benzo[d][1,3]dioxol-5-yl Benzo[d][1,3]dioxol-5-yl
Key Modifications Rigid oxadiazole-isoxazole linkage Fluorine (electron-withdrawing) Methoxy (electron-donating)

Structural Implications :

  • The oxadiazole-isoxazole system in the target compound may improve metabolic stability compared to the thiazole core in Compounds 50 and 77, which are more prone to oxidative degradation .

Oxazol-5-yl Derivatives ()

Compound: N-(3-methoxy-4-(oxazol-5-yl)phenyl)-1-(3-methoxyphenylamino)cyclopropanecarboxamide .

Feature Target Compound Compound
Core Heterocycle 1,2,4-Oxadiazole + Isoxazole Oxazole
Substituents 5-Methylisoxazol-3-yl Oxazol-5-yl + Methoxyphenyl
Molecular Weight Not explicitly stated 379.415 g/mol

Functional Differences :

  • The isoxazole in the target compound (vs. oxazole in ) alters electron distribution, affecting π-π stacking or hydrogen-bonding interactions.

Agrochemical Amide Derivatives ()

Examples include propanil (N-(3,4-dichlorophenyl)propanamide) and isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide) .

Feature Target Compound Propanil/Isoxaben
Core Structure Oxadiazole + Cyclopropane Simple amide + halogen/methoxy
Applications Presumed therapeutic Herbicidal
Substituents Methylisoxazole Dichlorophenyl, Isoxazolyl

Mechanistic Insights :

  • While agrochemicals like isoxaben share the isoxazole motif, their simple amide backbones lack the rigidity of the target compound’s cyclopropane, suggesting divergent biological targets .

Research Findings and Trends

  • Bioisosteric Optimization : The oxadiazole-isoxazole system in the target compound reflects a trend toward replacing metabolically labile groups (e.g., esters in agrochemicals) with stable heterocycles .
  • Substituent Effects : Fluorine and methoxy groups are strategically used to balance solubility, binding affinity, and metabolic stability across this compound class .
  • Conformational Restriction : Cyclopropane moieties are increasingly employed to reduce entropy penalties during target binding, a feature absent in older amide-based agrochemicals .

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